molecular formula C23H24N6O5S B216063 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

货号 B216063
分子量: 496.5 g/mol
InChI 键: LHKCFNKZGJHPJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as PDK1 inhibitor, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a significant impact on various cellular processes, making it an attractive target for drug development.

作用机制

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor involves the inhibition of this compound activity. This compound is a key regulator of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in various cellular processes, including cell growth and survival. By inhibiting this compound, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to cell death.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a significant impact on various biochemical and physiological processes. Research has shown that this compound is capable of inducing apoptosis in cancer cells, inhibiting cell growth and proliferation, and reducing tumor volume in animal models. Additionally, this compound inhibitor has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

实验室实验的优点和局限性

One of the major advantages of using 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit this compound activity, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. However, one of the limitations of using this compound inhibitor is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important to use caution when working with this compound.

未来方向

There are several potential future directions for research involving 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory effects of this compound. Finally, studies are needed to determine the efficacy of this compound inhibitor in clinical trials, particularly in the treatment of cancer.

合成方法

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dimethylformamide. The reaction is typically carried out under controlled conditions, with the final product being purified using various techniques such as column chromatography.

科学研究应用

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound is capable of inhibiting the activity of this compound, a key enzyme involved in various cellular processes, including cell growth and survival. By inhibiting this compound, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

属性

分子式

C23H24N6O5S

分子量

496.5 g/mol

IUPAC 名称

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H24N6O5S/c1-27-21-20(22(31)28(2)23(27)32)29(15-24-21)14-19(30)26-17-8-10-18(11-9-17)35(33,34)25-13-12-16-6-4-3-5-7-16/h3-11,15,25H,12-14H2,1-2H3,(H,26,30)

InChI 键

LHKCFNKZGJHPJR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

规范 SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。